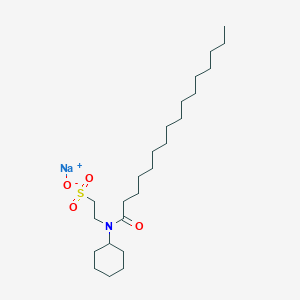

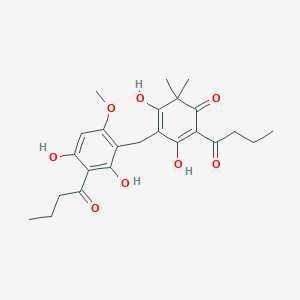

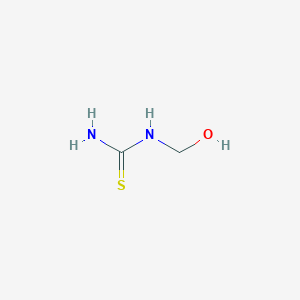

![molecular formula C18H15NO3 B093419 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone CAS No. 15849-58-8](/img/structure/B93419.png)

1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Identification in Unregulated Drugs

The compound has been identified in various unregulated drugs found in herbal products, indicating its use as an adulterant. Techniques like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy were employed for this identification (Nakajima et al., 2011).

2. Investigating Cannabimimetic Effects

In a study exploring cannabimimetic compounds, the effects of similar compounds were evaluated for their activation of guanine nucleotide-binding proteins, which is critical for understanding their biological activities (Nakajima et al., 2011).

3. Spectroscopic Analysis

A combined experimental and theoretical study on a bis-indolic derivative, related to the compound , was conducted. This involved the use of techniques like IR, Raman, UV-Vis, 1H NMR, and 13C NMR spectra to evaluate the spectroscopic profiles of these molecules (Al-Wabli et al., 2017).

4. Exploring Genotoxic Properties

Research has been conducted to explore the genotoxic properties of similar compounds. This is vital for assessing their potential risks and impacts on human health, particularly in relation to DNA damage (Ferk et al., 2016).

5. Antitumor Potential

Some derivatives of the compound have been synthesized and tested for tumor cell-growth inhibition, indicating a potential application in cancer research (Farghaly, 2010).

6. NMDA Receptor Antagonists

Related compounds have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, a critical target in neurological research and drug development (Borza et al., 2007).

7. Radio Ligand Development for PET Imaging

The synthesis of labeled aminoalkylindole derivatives, related to the compound, for potential use as cannabinoid receptor radioligands in PET imaging, offers insights into neuroimaging and the study of substance abuse (Gao et al., 2014).

8. Synthesis and Characterization for Antimicrobial Activity

Novel indole derivatives have been synthesized and characterized for their potential in antimicrobial activities, indicating the compound's relevance in infectious disease research (Nagarapu & Pingili, 2014).

9. Anticancer Agent Synthesis

Research on the synthesis and reaction with nucleophiles of related compounds has led to the evaluation of their potential as anticancer agents, showcasing the compound's significance in oncology (Gouhar & Raafat, 2015).

10. Structural Elucidation in Seized Products

Structural and spectral elucidation of similar compounds in seized products, including by liquid chromatography and nuclear magnetic resonance analysis, helps in forensic toxicology (Denooz et al., 2013).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The exact pathways and downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse depending on the specific targets and mode of action .

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives have been shown to exert significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Indole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives are known to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Indole derivatives may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name |

1H-indol-3-yl-[3-(4-methoxyphenyl)oxiran-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-12-8-6-11(7-9-12)17-18(22-17)16(20)14-10-19-15-5-3-2-4-13(14)15/h2-10,17-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMVEPJDUNOSJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402916 |

Source

|

| Record name | 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15849-58-8 |

Source

|

| Record name | 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

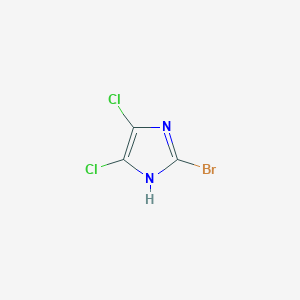

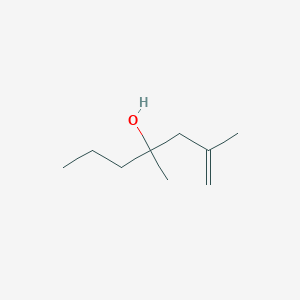

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)